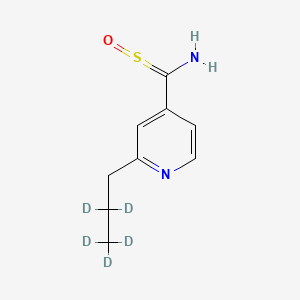
Protionamide-d5 Sulfoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protionamide-d5 Sulfoxide is a deuterated form of protionamide sulfoxide, which is a metabolite of protionamide. Protionamide is a drug used in the treatment of tuberculosis and leprosy. The deuterated form, this compound, is often used in scientific research to study the metabolism and pharmacokinetics of protionamide.
準備方法
Synthetic Routes and Reaction Conditions
Protionamide-d5 Sulfoxide can be synthesized through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®. These chemicals are low-cost and readily accessible, making the process efficient and sustainable .
Industrial Production Methods
The industrial production of this compound involves the use of stable isotope labeling techniques. This method allows for the incorporation of deuterium atoms into the protionamide molecule, resulting in the formation of this compound. The process is carried out under controlled conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
Protionamide-d5 Sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as Oxone® are used to convert protionamide to its sulfoxide form.
Reduction: Reducing agents like sodium borohydride can be used to reduce this compound back to protionamide.
Substitution: Various nucleophiles can be used to substitute the sulfoxide group, leading to the formation of different derivatives.
Major Products Formed
The major products formed from these reactions include protionamide, protionamide sulfone, and various substituted derivatives. These products are valuable for further research and development in medicinal chemistry .
科学的研究の応用
Protionamide-d5 Sulfoxide has several scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of protionamide and its metabolites.
Biology: Employed in metabolic studies to understand the biotransformation of protionamide in biological systems.
Medicine: Investigated for its potential use in the treatment of multi-drug resistant tuberculosis and leprosy.
Industry: Utilized in the development of new drugs and therapeutic agents targeting infectious diseases
作用機序
Protionamide-d5 Sulfoxide exerts its effects by inhibiting the enzyme enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to the death of the bacteria. The molecular targets and pathways involved in this mechanism are crucial for understanding the compound’s therapeutic potential .
類似化合物との比較
Similar Compounds
Protionamide: The parent compound used in the treatment of tuberculosis and leprosy.
Ethionamide: Another thioamide derivative with similar applications in treating tuberculosis.
Isoniazid: A first-line antitubercular drug with a different mechanism of action.
Uniqueness
Protionamide-d5 Sulfoxide is unique due to its deuterated nature, which allows for more precise studies of its metabolism and pharmacokinetics. This characteristic makes it a valuable tool in scientific research, particularly in understanding the behavior of protionamide in biological systems .
特性
分子式 |
C9H12N2OS |
|---|---|
分子量 |
201.30 g/mol |
IUPAC名 |
[2-(2,2,3,3,3-pentadeuteriopropyl)pyridin-4-yl]-sulfinylmethanamine |
InChI |
InChI=1S/C9H12N2OS/c1-2-3-8-6-7(4-5-11-8)9(10)13-12/h4-6H,2-3,10H2,1H3/i1D3,2D2 |
InChIキー |
IMKGWDRATOZYNY-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=NC=CC(=C1)C(=S=O)N |
正規SMILES |
CCCC1=NC=CC(=C1)C(=S=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















